molecular formula C15H15NO5 B1461037 5-((3-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 1105190-88-2

5-((3-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B1461037
CAS No.: 1105190-88-2
M. Wt: 289.28 g/mol
InChI Key: JCPWSRNXUUJBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a methoxyphenyl group attached to a methoxy moiety, a methyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl derivative, which is introduced through a substitution reaction.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as a reagent.

    Final Modifications: Additional modifications, such as methylation and methoxylation, are carried out to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((3-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((3-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-((3-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

5-((3-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

1105190-88-2

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxylic acid

InChI

InChI=1S/C15H15NO5/c1-16-8-14(13(17)7-12(16)15(18)19)21-9-10-4-3-5-11(6-10)20-2/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

JCPWSRNXUUJBAM-UHFFFAOYSA-N

SMILES

CN1C=C(C(=O)C=C1C(=O)O)OCC2=CC(=CC=C2)OC

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)O)OCC2=CC(=CC=C2)OC

Origin of Product

United States

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